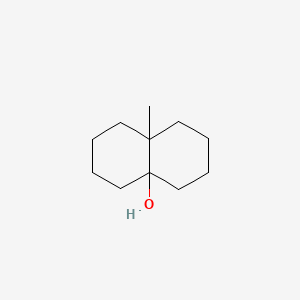
5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a 2-chlorophenyl group at the 5-position and three methyl groups at the 2, 4, and 6 positions. The presence of the chlorophenyl group and the methyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with acetone and urea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-amine
Uniqueness
5-(2-Chlorophenyl)-2,4,6-trimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89221-33-0 |
|---|---|
Fórmula molecular |
C13H13ClN2 |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-2,4,6-trimethylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-8-13(9(2)16-10(3)15-8)11-6-4-5-7-12(11)14/h4-7H,1-3H3 |
Clave InChI |
FGJWLXMIQYDGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)C)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


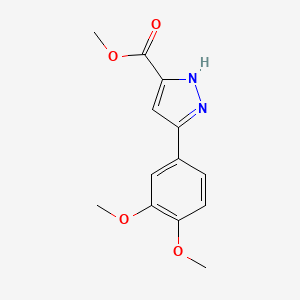
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)


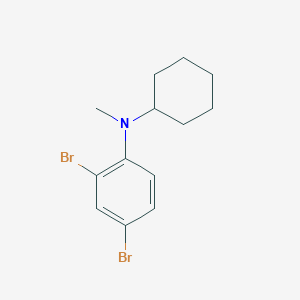


![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
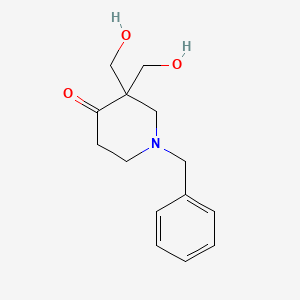
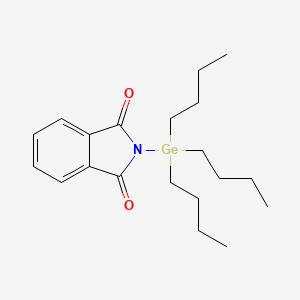
![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
